Dazoxiben
CAS No.: 78218-09-4
Cat. No.: VC0005625
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 78218-09-4 |
---|---|
Molecular Formula | C12H12N2O3 |
Molecular Weight | 232.23 g/mol |
IUPAC Name | 4-(2-imidazol-1-ylethoxy)benzoic acid |
Standard InChI | InChI=1S/C12H12N2O3/c15-12(16)10-1-3-11(4-2-10)17-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2,(H,15,16) |
Standard InChI Key | XQGZSYKGWHUSDH-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 |
Canonical SMILES | C1=CC(=CC=C1C(=O)O)OCCN2C=CN=C2 |
Appearance | Solid powder |
Introduction
Chemical Identity and Pharmacological Classification
Structural and Chemical Properties
Dazoxiben belongs to the benzoic acid class, characterized by a benzene ring substituted with an imidazole-containing ethoxy group. Its hydrochloride salt (UNII: G5AI939LWF) enhances solubility and bioavailability, critical for oral administration . The compound’s structure enables selective interaction with thromboxane synthase, differentiating it from non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes broadly .
Table 1: Key Chemical Identifiers of Dazoxiben
Property | Value |
---|---|
CAS Registry Number | 78218-09-4 (base), 74226-22-5 (HCl) |
Molecular Formula | |
Molecular Weight | 232.24 g/mol |
Synonyms | UK-37248, Dazoxibenum |
Mechanism of Action and Pharmacodynamic Effects
Thromboxane Synthase Inhibition
Dazoxiben specifically inhibits thromboxane synthase (TXAS), an enzyme responsible for converting prostaglandin (PGH) into thromboxane (TXA). By blocking this pathway, Dazoxiben reduces TXA-mediated vasoconstriction and platelet aggregation, while diverting PGH toward prostacyclin (PGI) synthesis in endothelial cells . Prostacyclin acts as a vasodilator and platelet inhibitor, theoretically creating a favorable balance for vascular homeostasis .
Secondary Pharmacodynamic Interactions
Clinical Trials and Therapeutic Efficacy
Raynaud’s Syndrome Studies
A double-blind, placebo-controlled trial involving 20 patients with severe Raynaud’s syndrome evaluated Dazoxiben (400 mg/day for six weeks). Clinical symptoms improved significantly in the treatment group (11 patients), though objective measures like hand temperature and plasma thromboxane levels remained unchanged . Contrastingly, a smaller study (n=10) found no subjective or objective benefits, highlighting variability in patient responsiveness .
Recent Research and Unresolved Questions
Mechanistic Ambiguities
The disconnect between Dazoxiben’s biochemical action (TXAS inhibition) and clinical outcomes in Raynaud’s patients necessitates further investigation. Hypotheses include endothelial receptor modulation or interactions with alternative arachidonic acid metabolites .
Comparative Efficacy Studies
Recent animal studies propose synergistic effects when combining Dazoxiben with PGI analogs, potentially enhancing vasodilation . Human trials are needed to validate these findings.
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